molecular formula C11H12O4S B101086 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid CAS No. 18926-41-5

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid

Cat. No. B101086
CAS RN: 18926-41-5
M. Wt: 240.28 g/mol
InChI Key: PIYOYRCYHLJDCQ-UHFFFAOYSA-N
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Description

The compound "2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid" is a chemical entity that can be inferred to possess a benzoic acid moiety linked to an ethoxy-oxoethyl group through a sulfur atom, based on its nomenclature. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for understanding the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from benzoic acid derivatives. For instance, the synthesis of new thioureides from 2-(4-ethyl-phenoxymethyl) benzoic acid involves the preparation of benzoyl chloride intermediates, followed by reactions with various primary aromatic amines . Similarly, the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides from 2-hydroxy benzoic acid hydrazide suggests a series of condensation and cyclocondensation reactions . These methods could potentially be adapted for the synthesis of "2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of "2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid" would likely involve a benzene ring with a carboxylic acid group and a substituent containing an ethoxy group linked to a carbonyl carbon, which is further connected to a sulfur atom. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. For example, the presence of a carboxylic acid group is known to be important for the antimicrobial activity of benzoic acid derivatives .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often influenced by the substituents on the benzene ring. The presence of an ethoxy-oxoethyl group linked via a sulfur atom could allow for nucleophilic attacks at the carbonyl carbon or the formation of complexes with metals, as seen with other compounds containing oxygen and nitrogen donors . The sulfur atom could also participate in the formation of thioureides, which are known to exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid" would be determined by its functional groups. The benzoic acid moiety would contribute to the compound's acidity and potential for hydrogen bonding, while the ethoxy group could affect its solubility in organic solvents. The presence of a sulfur atom could also influence the compound's volatility and reactivity. The antimicrobial activity of similar compounds has been evaluated, showing a range of minimal inhibitory concentrations (MICs) against various bacterial and fungal strains . Additionally, the analytical methods used for the quantification of related compounds, such as high-performance liquid chromatography (HPLC), could be applicable for the analysis of "2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid" .

Scientific Research Applications

Synthesis and Characterization of Salicylic Acid Derivatives

Salicylic acid derivatives, like 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, have shown promising activities as alternatives to acetylsalicylic acid (ASA) due to their COX-2 specificity, lower toxicity profiles, and potential in drug development. Such derivatives offer a foundation for new drug development, highlighting the versatility of benzoic acid compounds in medicinal applications (Yudy Tjahjono et al., 2022).

Benzoic Acid in Food and Feed Additives

Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Its ability to improve gut functions, including digestion, absorption, and the microbial barrier, underscores its importance in nutrition and health science. This suggests a potential area of research for 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid derivatives in improving gastrointestinal health and functionality (X. Mao et al., 2019).

Environmental Impact and Biodegradation

The study of the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental impact of similar compounds. Understanding the microbial pathways and degradation mechanisms can inform the development of bioremediation strategies for related substances, including thio)benzoic acid derivatives (S. Thornton et al., 2020).

Photostability and Pharmaceutical Applications

The review on thioctic acid tablets highlights the importance of photostability, excipient compatibility, and the optimization of pharmaceutical formulations. These considerations are crucial for the development of drug formulations containing sensitive compounds like 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid, ensuring their efficacy and stability (Светлана Николаевна Егорова et al., 2021).

Antimicrobial and Antifungal Properties

The utilization of benzoic acid and its derivatives in antimicrobial and antifungal applications is well-documented. These compounds' ability to inhibit microbial growth makes them valuable in pharmaceuticals, food preservation, and materials science, indicating a potential research avenue for 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid in developing new antimicrobial agents (Camille Haman et al., 2015).

properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOYRCYHLJDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376910
Record name 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid

CAS RN

18926-41-5
Record name 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Ethoxy-2-oxoethyl)thio]benzoic acid
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